molecular formula C11H10FN3OS B6143126 3-amino-5-(4-fluorophenyl)thiophene-2-carbohydrazide CAS No. 746607-48-7

3-amino-5-(4-fluorophenyl)thiophene-2-carbohydrazide

Cat. No.: B6143126
CAS No.: 746607-48-7
M. Wt: 251.28 g/mol
InChI Key: YZKZAQNIVVQDSB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-amino-5-(4-fluorophenyl)thiophene-2-carbohydrazide involves several steps. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with thiophene-2-carbohydrazide under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-amino-5-(4-fluorophenyl)thiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-amino-5-(4-fluorophenyl)thiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-5-(4-fluorophenyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-amino-5-(4-fluorophenyl)thiophene-2-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-amino-5-(4-fluorophenyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(17-9)11(16)15-14/h1-5H,13-14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKZAQNIVVQDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)NN)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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